molecular formula C10H22O5 B3319480 Propanol-PEG3-CH2OH CAS No. 112935-57-6

Propanol-PEG3-CH2OH

Cat. No.: B3319480
CAS No.: 112935-57-6
M. Wt: 222.28 g/mol
InChI Key: NDAWVRBCMMXMME-UHFFFAOYSA-N
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Description

Propanol-PEG3-CH2OH is a compound that combines propanol with polyethylene glycol (PEG). It is a colorless, transparent liquid that is soluble in water and exhibits surface-active properties. This compound is often used as an emulsifier and dispersant in various applications, including biochemical experiments where it serves as a stabilizer or solvent .

Preparation Methods

Propanol-PEG3-CH2OH is typically synthesized through chemical reactions involving propanol and polyethylene glycol. The synthesis process involves the reaction of propanol with PEG under controlled conditions to form the desired compound. Industrial production methods may vary, but they generally involve similar reaction pathways to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Propanol-PEG3-CH2OH can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Propanol-PEG3-CH2OH has a wide range of scientific research applications:

Comparison with Similar Compounds

Propanol-PEG3-CH2OH is unique due to its combination of propanol and PEG, which imparts specific properties such as water solubility and surface activity. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.

Biological Activity

Propanol-PEG3-CH2OH, a compound that integrates propanol with polyethylene glycol (PEG), is gaining attention for its unique properties and applications in biological contexts. This article delves into its biological activity, focusing on its role as a PROTAC (PROteolysis Targeting Chimera) linker, its mechanism of action, and its potential applications in various fields.

  • Molecular Formula : C10_{10}H22_{22}O5_5
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 112935-57-6

This compound is characterized by its water solubility and surface-active properties, making it suitable for use as an emulsifier and dispersant in biochemical experiments .

Target of Action

This compound functions primarily as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. This system is crucial for maintaining cellular protein homeostasis by selectively degrading misfolded or unneeded proteins .

Mode of Action

The compound exploits the ubiquitin-proteasome pathway by linking a ligand that binds to a target protein with another that binds to an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein, effectively reducing its levels within the cell .

Biological Activity and Applications

This compound has been studied for its various applications in biological research:

  • Targeted Protein Degradation : The compound plays a significant role in the development of PROTACs aimed at degrading specific proteins implicated in diseases such as cancer and neurodegenerative disorders. By utilizing this compound, researchers can design targeted therapies that mitigate the effects of harmful proteins .
  • Stabilization of Biomolecules : In biochemical experiments, this compound serves as a stabilizer for proteins and other biomolecules, enhancing their solubility and stability during analysis .

Case Studies

Recent studies have highlighted the efficacy of PROTACs incorporating this compound:

  • Cancer Research : A study demonstrated that PROTACs utilizing this linker effectively degraded oncogenic proteins in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
  • Neurodegenerative Disorders : Research indicated that PROTACs designed with this compound could selectively degrade tau protein aggregates associated with Alzheimer’s disease, showing promise for therapeutic intervention.

Comparison with Similar Compounds

CompoundPEG Chain LengthSolubilityApplications
Propanol-PEG2-CH2OH2 unitsModerateLess effective as PROTAC linker
Propanol-PEG4-CH2OH4 unitsHighPotentially slower degradation rate
Propanol-PEG3-CH33 unitsHighAltered reactivity compared to CH2OH

The unique combination of propanol and a three-unit PEG chain in this compound enhances its solubility and effectiveness as a linker compared to other PEG derivatives .

Properties

IUPAC Name

3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAWVRBCMMXMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared exactly as described, using tetrahydrofuran as solvent. (1.7 g, 5.5 mmol 14, 50 mL distilled [CaHz] THF, 0.66 g, 16.5 mmol lithium aluminum hydride). Once addition was complete, excess LAH was quenched with ethanol, and the salts precipitated by dropwise addition of saturated sodium sulfate solution until a white precipitate formed. The solvent was removed, the precipitate washed 6×30 mL with THF and the combined organic extracts were evaporated to yield an oil. Final product is purified by silica chromatography (first with methylene chloride then with ethyl acetate and finally with acetone).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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